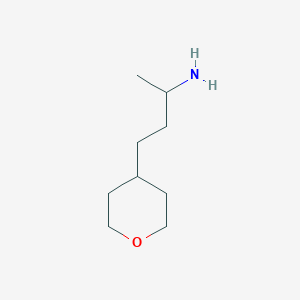
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods for this compound typically involve multistep synthesis processes that ensure high purity and yield .
Analyse Des Réactions Chimiques
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential therapeutic effects, including its role as a pharmacological agent. In medicine, it is being explored for its potential use in treating various diseases due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be compared with other piperidine derivatives, such as 3-amino-2-piperidone and piperine. While all these compounds share a common piperidine moiety, they differ in their specific chemical structures and biological activities. For instance, piperine, a naturally occurring piperidine derivative, is known for its antioxidant and anticancer properties .
Propriétés
Formule moléculaire |
C9H22Cl2N2O |
|---|---|
Poids moléculaire |
245.19 g/mol |
Nom IUPAC |
(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,10)7-11-5-3-4-8(12)6-11;;/h8,12H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
ZWHWLLRBZVSLRF-YCBDHFTFSA-N |
SMILES isomérique |
CC(C)(CN1CCC[C@H](C1)O)N.Cl.Cl |
SMILES canonique |
CC(C)(CN1CCCC(C1)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





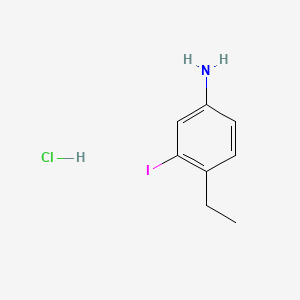
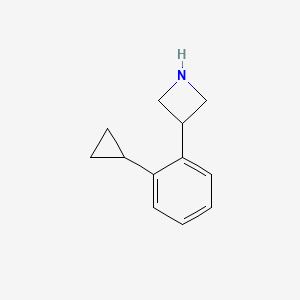

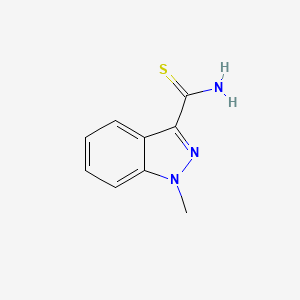
![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
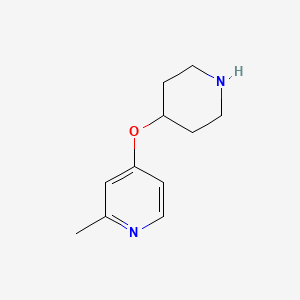
amine](/img/structure/B13594379.png)

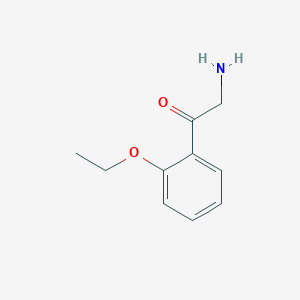
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)
